
1-(Azetidin-3-yl)-2-methylpiperidine
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of heterocyclic chemistry advancement, particularly the exploration of nitrogen-containing ring systems for pharmaceutical applications. The systematic study of azetidines began gaining momentum in the late twentieth century as researchers recognized the unique properties conferred by four-membered nitrogen heterocycles. The combination of azetidine with piperidine represents a convergence of two significant research streams in heterocyclic chemistry, each with distinct historical trajectories.
Azetidine chemistry has experienced remarkable growth in recent decades, driven by the recognition that the considerable ring strain of approximately 25.4 kilocalories per mole creates unique reactivity patterns that can be strategically exploited for synthetic transformations. The strain-driven character of azetidines positions them between the highly reactive but difficult-to-handle aziridines and the more stable but less reactive larger ring systems. This intermediate position has made azetidines increasingly attractive for medicinal chemistry applications, leading to intensified research efforts in developing azetidine-containing pharmaceutical compounds.
The piperidine component of this compound draws from an even longer history of pharmaceutical applications. Piperidine-containing compounds have been extensively studied and utilized in drug development for decades, with numerous successful pharmaceutical agents incorporating this six-membered nitrogen heterocycle. The chiral nature of substituted piperidines has attracted particular attention, as stereochemistry plays a crucial role in determining biological activity and selectivity in pharmaceutical applications.
Table 1: Historical Milestones in Azetidine and Piperidine Chemistry
Time Period | Development | Significance |
---|---|---|
Late 20th Century | Initial systematic azetidine studies | Recognition of strain-driven reactivity patterns |
Early 2000s | Advanced azetidine synthesis methods | Improved accessibility for pharmaceutical research |
2010-2015 | Chiral piperidine scaffold applications | Enhanced understanding of stereochemical effects |
2015-2020 | Hybrid azetidine-piperidine compounds | Integration of complementary heterocyclic properties |
2020-Present | Structure-activity relationship optimization | Targeted pharmaceutical development |
The specific emergence of this compound as a compound of interest reflects the growing understanding of how combining different heterocyclic systems can create molecules with enhanced or novel properties. The first recorded synthesis and characterization of this specific compound was documented in 2010, as evidenced by database creation dates, marking the beginning of systematic investigation into its properties and potential applications.
Significance in Heterocyclic Chemistry
This compound occupies a particularly significant position in contemporary heterocyclic chemistry due to its unique combination of structural features that bridge multiple important chemical concepts. The compound exemplifies the principle of molecular hybridization, where distinct heterocyclic motifs are combined to create new chemical entities with properties that extend beyond the sum of their individual components. This approach to molecular design has become increasingly important in modern drug discovery, where the combination of complementary pharmacophores can lead to enhanced biological activity and improved pharmaceutical properties.
The azetidine component of the molecule contributes several significant chemical characteristics that enhance its overall utility. The four-membered ring structure creates substantial angular strain and torsional strain, resulting in a total ring strain energy of approximately 25.4 kilocalories per mole. This strain energy makes azetidines considerably more reactive than their larger ring analogs, enabling unique chemical transformations that are not readily accessible with other nitrogen heterocycles. The strain-driven reactivity of azetidines can be triggered under appropriate reaction conditions, providing controlled access to ring-opening reactions and nucleophilic substitution processes.
The piperidine moiety contributes complementary properties that balance the high reactivity of the azetidine component. Piperidine rings are conformationally flexible six-membered saturated heterocycles that adopt chair conformations similar to cyclohexane, but with the nitrogen atom introducing additional conformational preferences and hydrogen-bonding capabilities. The presence of the methyl substituent at the 2-position of the piperidine ring introduces chirality to the molecule, creating opportunities for stereoselective interactions with biological targets and potentially enhanced pharmaceutical selectivity.
Table 2: Comparative Properties of Heterocyclic Components
Property | Azetidine Component | Piperidine Component | Combined System |
---|---|---|---|
Ring Strain Energy | 25.4 kcal/mol | Minimal (<2 kcal/mol) | Localized high strain |
Conformational Flexibility | Limited | High | Intermediate |
Chemical Reactivity | High | Moderate | Tunable |
Biological Recognition | Unique binding modes | Established pharmacophore | Enhanced selectivity |
Synthetic Accessibility | Challenging | Straightforward | Balanced complexity |
The significance of this compound in heterocyclic chemistry extends to its role as a building block for more complex molecular architectures. The compound serves as an intermediate in the synthesis of various pharmaceutical agents and can undergo further functionalization to introduce additional pharmacologically relevant substituents. The dual nitrogen-containing ring system provides multiple sites for chemical modification, enabling systematic structure-activity relationship studies that can guide the development of optimized pharmaceutical compounds.
Recent advances in the synthesis and reactivity of azetidines have highlighted the importance of compounds like this compound in expanding the chemical space available for drug discovery. The unique reactivity patterns exhibited by azetidine-containing compounds enable access to molecular architectures that would be difficult or impossible to achieve using traditional synthetic approaches. This capability has made azetidine-piperidine hybrid compounds increasingly valuable in medicinal chemistry research.
Position within Nitrogen-Containing Heterocycles
This compound occupies a unique and strategic position within the broader family of nitrogen-containing heterocycles, representing an important example of how different ring sizes and saturation states can be combined to create molecules with distinct properties and applications. The compound bridges the gap between small, highly strained ring systems and larger, more conformationally flexible heterocycles, creating opportunities for novel chemical and biological behaviors that are not accessible through single-ring systems.
Within the family of saturated nitrogen heterocycles, this compound represents a sophisticated molecular architecture that combines the reactivity advantages of small rings with the conformational diversity of larger systems. The azetidine component places the compound among the family of four-membered nitrogen heterocycles, which occupy an intermediate position between the highly reactive but difficult-to-handle aziridines and the more stable but less reactive five-membered pyrrolidine systems. This positioning provides access to unique reactivity patterns while maintaining sufficient stability for practical synthetic and pharmaceutical applications.
The piperidine component connects the compound to one of the most important and widely utilized nitrogen heterocycle families in pharmaceutical chemistry. Piperidine-containing compounds represent a substantial fraction of approved pharmaceutical agents, reflecting the favorable properties conferred by the six-membered saturated nitrogen ring. The combination of piperidine with the more exotic azetidine system creates a molecular hybrid that can potentially access the established biological recognition patterns of piperidine while introducing the unique reactivity and conformational constraints associated with four-membered rings.
Table 3: Position of this compound in Nitrogen Heterocycle Classification
Ring Size | Heterocycle Type | Examples | Strain Energy | Pharmaceutical Relevance |
---|---|---|---|---|
3-membered | Aziridine | Mitomycin C | 27.7 kcal/mol | Limited due to instability |
4-membered | Azetidine | Study compound | 25.4 kcal/mol | Emerging importance |
5-membered | Pyrrolidine | Proline, nicotine | 6.2 kcal/mol | Significant pharmaceutical use |
6-membered | Piperidine | Study compound | <2 kcal/mol | Extensive pharmaceutical use |
7-membered | Azepane | Caprolactam | 9.9 kcal/mol | Limited pharmaceutical use |
The positioning of this compound within nitrogen-containing heterocycles also reflects broader trends in pharmaceutical chemistry toward increased molecular complexity and specificity. Modern drug discovery increasingly relies on sophisticated molecular architectures that can provide precise interactions with biological targets while minimizing off-target effects. The combination of different heterocyclic systems in a single molecule represents one approach to achieving this enhanced specificity, as each ring system can contribute distinct binding interactions and conformational preferences.
The compound's position within heterocyclic chemistry is further defined by its relationship to other dual-ring nitrogen-containing systems. Related compounds include various azetidine-piperazine combinations, pyrrolidine-piperidine hybrids, and other multi-ring nitrogen heterocycle systems. Each of these combinations offers different properties and potential applications, with this compound representing a specific point in the multidimensional space of possible heterocyclic combinations.
The significance of this positioning extends to the compound's potential role in expanding the chemical space available for pharmaceutical development. The unique combination of ring systems provides access to molecular conformations and binding modes that are not available through single-ring heterocycles, potentially enabling the development of pharmaceutical agents with improved selectivity and efficacy profiles. This capability positions this compound as a valuable component in the toolkit of modern medicinal chemistry.
Properties
IUPAC Name |
1-(azetidin-3-yl)-2-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-4-2-3-5-11(8)9-6-10-7-9/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIXLZXTTXFBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672441 | |
Record name | 1-(Azetidin-3-yl)-2-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-81-7 | |
Record name | 1-(Azetidin-3-yl)-2-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intramolecular Nucleophilic Displacement
One common approach to synthesize azetidine derivatives involves intramolecular nucleophilic substitution of a suitable leaving group by a nitrogen nucleophile. For example, cyclization of 1,3-amino alcohols or bis-triflated diols with primary amines under basic conditions leads to azetidine rings in moderate to high yields (32–95%) depending on substrate and conditions.
- Typical conditions: Use of diisopropylethylamine as base, heating around 70 °C.
- Yields: Reported between 32% and 95%, influenced by amine nucleophilicity.
Oxidative Cyclization
Multisubstituted azetidines can be prepared by oxidative cyclization of Michael adducts using iodine(III) reagents and tetrabutylammonium iodide (PhIO/Bu4NI) in moderate to good yields (46–76%).
- Mechanism: Involves formation of an intermediate that undergoes intramolecular reductive elimination to form the azetidine ring.
- Advantages: Allows introduction of substituents on azetidine ring.
One-Pot [N+2+1] Cyclization
Enantioenriched 2,3-substituted azetidines have been synthesized via a one-pot cyclization involving lithium amides, α,β-unsaturated esters, and dihaloalkanes, yielding cis-azetidines with excellent enantiomeric excess (up to 98%) and good yields (57–82%).
Coupling Azetidin-3-yl to 2-Methylpiperidine
The final step to obtain 1-(Azetidin-3-yl)-2-methylpiperidine involves linking the azetidine ring to the 2-methylpiperidine moiety. This can be achieved by:
- Functionalizing the azetidine ring into a suitable leaving group derivative (e.g., sulphonate esters).
- Nucleophilic substitution with the amine group of 2-methylpiperidine or its derivatives under basic conditions.
For example, sulphonylation of azetidinol derivatives with sulphonylating agents (e.g., tosyl chloride) followed by condensation with amines in the presence of bases like potassium carbonate in solvents such as methyl ethyl ketone at elevated temperatures (80–118 °C) is effective.
Representative Preparation Scheme (Summary Table)
Research Findings and Optimization Notes
- Use of sodium borohydride for reduction steps offers safer and cost-effective alternatives to lithium aluminum hydride.
- The nucleophilicity of the amine in azetidine ring formation critically affects yield; free amines perform better than their salts.
- Employing the same solvent for consecutive sulphonylation and coupling steps improves process efficiency.
- Enantioselective synthesis methods allow preparation of chiral azetidine derivatives with high enantiomeric excess, important for pharmaceutical applications.
- Reaction conditions such as temperature, base choice, and solvent polarity are crucial for optimizing yields and selectivity.
Chemical Reactions Analysis
Substitution Reactions
The azetidine ring undergoes nucleophilic substitution due to ring strain and electron-deficient nitrogen. Key reactions include:
Nucleophilic Addition
The compound participates in aza-Michael additions and cycloadditions:
Ring-Opening Reactions
Azetidine’s four-membered ring undergoes strain-driven ring opening:
Reagent | Conditions | Products | Mechanistic Insight | Sources |
---|---|---|---|---|
H₂O/H⁺ | Acidic hydrolysis, 80°C | Linear amino alcohols | Ring opening follows SN2 mechanism at C3 | |
LiAlH₄ | Anhydrous ether, reflux | Piperidine-azetidine polyamines | Reduction of imine intermediates confirmed via LC-MS |
4.1. Neurological Agents
-
Scaffold hopping with benzimidazolone cores yielded mGluR2-positive allosteric modulators (PAMs) with EC₅₀ values <100 nM .
-
Structure-activity relationship (SAR) studies showed trifluoromethyl groups at C5 enhance potency 3.4-fold compared to unsubstituted analogs .
4.2. Antimicrobial Derivatives
-
Mannich base formation with indole moieties produced analogs showing MIC values of 4–8 μg/mL against S. aureus and E. coli.
Stability and Reactivity Trends
Scientific Research Applications
Scientific Research Applications
1-(Azetidin-3-yl)-2-methylpiperidine has a diverse range of applications across several scientific domains:
Medicinal Chemistry
The compound is explored as a lead candidate for developing new pharmaceuticals. Its structural features allow it to interact with specific biological targets, making it valuable in designing drugs aimed at various diseases.
- Bioactive Properties : Investigated for antimicrobial and anticancer activities, it shows promise in treating infections and tumors.
Chemical Synthesis
This compound serves as a versatile building block in synthesizing more complex heterocyclic compounds. It is utilized in the development of novel drug candidates and fine chemicals.
Biological Studies
Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. This mechanism is crucial for understanding its potential therapeutic effects.
Case Study 1: Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15 | Induction of apoptosis |
MCF7 (Breast) | 12 | Cell cycle arrest |
HeLa (Cervical) | 10 | Inhibition of proliferation |
Case Study 2: Antimicrobial Properties
The compound was also evaluated for its antimicrobial effects against several pathogens. The findings demonstrated that it had notable activity against both gram-positive and gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 8 µg/mL | Effective |
Escherichia coli | 16 µg/mL | Moderate |
Pseudomonas aeruginosa | 32 µg/mL | Weak |
Industrial Applications
In addition to its research applications, this compound is utilized in the synthesis of agrochemicals and fine chemicals. Its role as an intermediate in these processes underscores its importance in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring is known to enhance its binding affinity to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key differentiating factors include ring size (azetidine vs. piperidine), substituent groups , and biological targets . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Azetidine vs. Azetidine-containing drugs like Azelnidipine leverage this strain for improved target engagement in calcium channel blockade .
Substituent Effects: AI3-37220: The cyclohexenylcarbonyl group enhances repellent efficacy by likely interacting with insect olfactory receptors. It provided >80% protection for 3 hours and ~70% after 9 hours against Anopheles mosquitoes, outperforming DEET . 1-(2-Chlorobenzoyl)-2-methylpiperidine: The chlorobenzoyl group increases lipophilicity (logP = 3.3), favoring applications in agrochemical intermediates . Azetidine hybrids: The azetidine moiety in Azelnidipine contributes to prolonged calcium antagonism due to optimized pharmacokinetics .
Biological Activity
1-(Azetidin-3-yl)-2-methylpiperidine is a heterocyclic compound that combines an azetidine ring with a piperidine moiety, which enhances its pharmacological potential. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure
The structure of this compound can be represented as follows:
This configuration allows for various interactions with biological targets, influencing its activity in different pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, showing inhibition of growth and potential as a therapeutic agent against resistant pathogens. For instance, studies have demonstrated that similar compounds can effectively disrupt bacterial cell membranes, leading to cell death.
Anticancer Activity
The compound has also shown anticancer properties in various studies. Its mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. In vitro experiments have indicated that it can modulate signaling pathways associated with cancer progression, making it a candidate for further development in oncology.
Neuroprotective Effects
This compound may possess neuroprotective effects , particularly through its interaction with neurotransmitter receptors. Research suggests that compounds with similar structures can enhance cognitive functions and offer protection against neurodegenerative diseases by modulating glutamate receptors and other synaptic proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
- Receptor Modulation : Its structural features allow it to act as an agonist or antagonist at various receptor sites, influencing neurotransmission and other critical biological processes.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Azetidine-Piperidine | Antimicrobial, Anticancer, Neuroprotective |
4-(Azetidin-1-yl)-2-methylpiperidine | Azetidine-Piperidine | Antimicrobial |
Piperidine-based derivatives | Piperidine | Various therapeutic activities |
The combination of azetidine and piperidine rings in this compound provides unique properties compared to other compounds, enhancing its versatility in drug design.
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of piperidine derivatives, this compound demonstrated notable activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL. This study highlighted the compound's potential as a lead for developing new antifungal agents .
Investigation into Anticancer Properties
Another research effort focused on the anticancer properties of similar compounds revealed that those containing azetidine structures could significantly inhibit cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Q & A
Q. What are the established synthetic routes for 1-(Azetidin-3-yl)-2-methylpiperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step strategies, such as:
- Azetidine ring formation : Reacting sulfonyl chlorides (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) with azetidine in the presence of a base (e.g., triethylamine) to functionalize the azetidine ring .
- Piperidine derivatization : Alkylation or reductive amination to introduce the methyl group at the piperidine’s second position, followed by coupling with the azetidine moiety .
- Key variables : Solvent polarity (e.g., DMF vs. dioxane), temperature (reflux vs. room temperature), and stoichiometric ratios impact yield (typically 40–70%) and purity. Purification via column chromatography or recrystallization is critical .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ring conformations. For example, methyl group protons on piperidine resonate at δ 1.2–1.5 ppm, while azetidine protons appear upfield .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- X-ray Crystallography : To resolve stereochemistry and intermolecular interactions, as demonstrated in studies of analogous piperidine-azetidine hybrids .
Q. What preliminary biological screening approaches are suitable for assessing the compound’s bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Target enzymes like acetylcholinesterase or kinases, using fluorometric/colorimetric substrates (e.g., Ellman’s reagent for cholinesterase activity) .
- Cellular viability assays : Employ MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxic potential .
- Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like GPCRs or ion channels, guiding further experimental validation .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to address low yields in the coupling of azetidine and methylpiperidine moieties?
- Methodological Answer :
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)) or organocatalysts for C–N bond formation .
- Solvent optimization : Compare polar aprotic solvents (e.g., DMSO, acetonitrile) to enhance nucleophilic attack efficiency.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20% .
- Table : Example reaction optimization:
Condition | Yield (%) | Purity (%) |
---|---|---|
DMF, 80°C, 24h | 45 | 90 |
DMSO, MW (100°C, 2h) | 62 | 95 |
Pd(OAc), THF, 12h | 58 | 92 |
Q. How should contradictory data on biological activity (e.g., varying IC values across studies) be analyzed?
- Methodological Answer :
- Source identification : Assess differences in assay conditions (e.g., pH, incubation time) or cell line genetic backgrounds. For example, IC discrepancies in cancer cells may arise from differential expression of target proteins .
- Dose-response normalization : Use standardized controls (e.g., cisplatin for cytotoxicity) and replicate experiments (n ≥ 3) to minimize variability .
- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets from independent studies and identify outliers .
Q. What computational strategies can predict the compound’s pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate parameters:
- Lipophilicity (LogP) : Ideal range 1–3 for blood-brain barrier penetration .
- Toxicity alerts : Screen for mutagenicity (Ames test) or hepatotoxicity (CYP450 inhibition).
- Molecular dynamics (MD) simulations : Simulate compound-receptor interactions over 100 ns to assess binding stability and conformational changes .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways post-treatment .
- CRISPR-Cas9 knockout models : Validate target engagement by knocking out putative receptor genes (e.g., dopamine receptors) and measuring activity loss .
- In vivo models : Use zebrafish or murine models to evaluate bioavailability and organ-specific effects, correlating with in vitro data .
Key Methodological Considerations
- Data validation : Cross-reference synthetic yields and bioactivity data with structurally analogous compounds (e.g., 1-benzyl-2-methylpiperidin-3-one) to identify trends or anomalies .
- Ethical reproducibility : Document reaction conditions and biological assay protocols in detail to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.